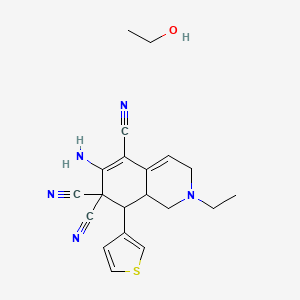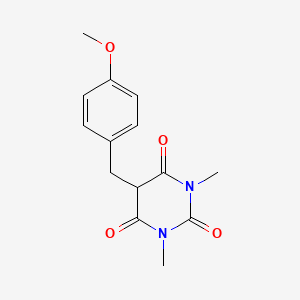![molecular formula C18H18N2O4S B5230230 (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as MBAA, is a chemical compound that has gained attention for its potential applications in scientific research. MBAA is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it has been suggested that (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid exerts its anticancer and anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has also been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation. In addition, (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is also stable under normal laboratory conditions. However, there are some limitations to its use. (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not water-soluble, which makes it difficult to administer in vivo. In addition, the mechanism of action of (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood, which limits its use in certain experiments.
Zukünftige Richtungen
For the research of (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid include investigating its potential as a therapeutic agent, studying its mechanism of action, and improving its potential for in vivo applications.
Synthesemethoden
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized using various methods, including the condensation reaction of 2-mercaptoethanol with 4-methoxyphenylacetic acid, followed by the cyclization reaction with o-phenylenediamine. Another method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction with 2-mercaptoethanol and o-phenylenediamine. The yield of (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid using these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to have potential applications in scientific research. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, (2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to suppress the production of pro-inflammatory cytokines and reduce oxidative stress.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-13-6-8-14(9-7-13)24-10-11-25-18-19-15-4-2-3-5-16(15)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXRUIUUGDDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)


![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)

![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)